2-Cyano-1-phenylvinylboronic Acid Pinacol Ester
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Overview
Description
2-Cyano-1-phenylvinylboronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. Boronic esters, including pinacol esters, are highly valuable building blocks in organic synthesis due to their stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of 2-Cyano-1-phenylvinylboronic Acid Pinacol Ester typically involves the reaction of 2-cyano-1-phenylvinylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Cyano-1-phenylvinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach, to yield the corresponding hydrocarbon.
Scientific Research Applications
2-Cyano-1-phenylvinylboronic Acid Pinacol Ester has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Boronic esters are explored for their potential in drug design and delivery, particularly as boron carriers for neutron capture therapy.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various functionalization reactions.
Mechanism of Action
The mechanism of action of 2-Cyano-1-phenylvinylboronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron group to the desired substrate. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar compounds to 2-Cyano-1-phenylvinylboronic Acid Pinacol Ester include:
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but lacks the cyano group, which can influence reactivity and selectivity.
2-Cyanophenylboronic Acid Pinacol Ester: Similar structure but with the cyano group directly attached to the phenyl ring, affecting its chemical properties.
Properties
Molecular Formula |
C15H18BNO2 |
---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI Key |
ZTFCCEYLXUEZBZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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